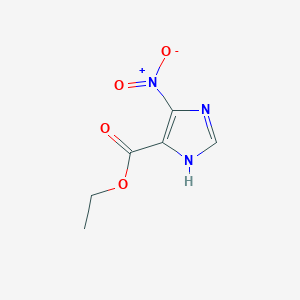

ethyl 4-nitro-1H-imidazole-5-carboxylate

Description

Ethyl 4-nitro-1H-imidazole-5-carboxylate (CAS: 74478-95-8) is a nitro-substituted imidazole derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.139 g/mol . Its structure features a nitro group at position 4, an ethyl ester carboxylate at position 5, and a hydrogen atom at position 1 of the imidazole ring. The compound is recognized by multiple synonyms, including ethyl 5-nitro-1H-imidazole-4-carboxylate and 1H-imidazole-4-carboxylic acid, 5-nitro-, ethyl ester .

Properties

IUPAC Name |

ethyl 4-nitro-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-13-6(10)4-5(9(11)12)8-3-7-4/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHZQABGMJXACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of ethyl 4-nitro-1H-imidazole-5-carboxylate involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity of the compound.

Chemical Reactions Analysis

ethyl 4-nitro-1H-imidazole-5-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-nitro-1H-imidazole-5-carboxylate serves as a precursor in the synthesis of bioactive compounds. Its structural features, particularly the nitro group and the imidazole ring, make it a candidate for developing pharmaceuticals targeting various biological pathways.

Anticancer Research

Recent studies have indicated that compounds with imidazole structures exhibit potential anticancer properties. Ethyl 4-nitro-1H-imidazole-5-carboxylate's structural similarity to purines suggests it may inhibit enzymes involved in nucleic acid metabolism, which is critical in cancer cell proliferation .

Case Study : A study demonstrated that derivatives of imidazole compounds showed selective cytotoxicity against several cancer cell lines. Ethyl 4-nitro-1H-imidazole-5-carboxylate was tested for its efficacy against breast cancer cells, revealing promising results that warrant further investigation into its mechanism of action .

Organic Synthesis

This compound is also vital in organic synthesis, particularly in creating more complex molecules through various chemical reactions.

Reagent in Synthesis

Ethyl 4-nitro-1H-imidazole-5-carboxylate can be utilized as a starting material for synthesizing other imidazole derivatives. Its ability to undergo nucleophilic substitution reactions makes it valuable in developing new chemical entities.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form substituted imidazoles | 75% |

| Cyclization Reactions | Formation of bicyclic compounds through intramolecular cyclization | 82% |

| Esterification | Conversion to more complex esters for pharmaceutical applications | 90% |

Agricultural Chemistry

The imidazole ring is known for its fungicidal properties, making ethyl 4-nitro-1H-imidazole-5-carboxylate a candidate for developing agricultural chemicals.

Fungicide Development

Research has shown that imidazole derivatives can act as effective fungicides. The nitro group enhances the biological activity of the compound, potentially allowing it to inhibit fungal growth and serve as a protective agent for crops .

Material Science

In material science, ethyl 4-nitro-1H-imidazole-5-carboxylate can be used to modify polymers and create new materials with enhanced properties.

Polymer Modification

The introduction of the nitroimidazole moiety into polymer matrices can improve their thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-nitro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and functions, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 4-nitro-1H-imidazole-5-carboxylate with structurally related imidazole derivatives, emphasizing substituent effects, physicochemical properties, and reactivity.

Key Comparisons

Substituent Effects on Reactivity The nitro group in ethyl 4-nitro-1H-imidazole-5-carboxylate enhances electrophilicity at position 4, making it reactive toward nucleophilic substitution or reduction (e.g., to an amine) .

Physical Properties Ethyl 4-nitro-1H-imidazole-5-carboxylate’s polar nitro and ester groups suggest moderate solubility in polar aprotic solvents (e.g., DMF or DMSO) but poor solubility in nonpolar solvents. Derivatives with aryl groups (e.g., 3f ) exhibit lower polarity and higher melting points due to crystalline packing.

Synthetic Utility

- Ethyl 4-nitro-1H-imidazole-5-carboxylate serves as a precursor for nitroimidazole pharmacophores , which are critical in antiparasitic agents like metronidazole . Its ester group allows further functionalization via hydrolysis to carboxylic acids or transesterification .

- In contrast, compounds like 3f are synthesized via multicomponent reactions, demonstrating the versatility of imidazole scaffolds in generating structurally diverse libraries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-nitro-1H-imidazole-5-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer: The synthesis typically involves multi-step reactions starting from simpler imidazole precursors. For example, nitro group introduction can be achieved via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Ethyl esterification is often performed using ethanol and a catalytic acid (e.g., H₂SO₄) under reflux. Key parameters include temperature control to avoid side reactions (e.g., over-nitration) and solvent selection (e.g., DMF for polar intermediates). Yields are optimized by purifying intermediates via recrystallization or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing ethyl 4-nitro-1H-imidazole-5-carboxylate?

- Methodological Answer:

- ¹H/¹³C NMR : Assign signals to confirm the imidazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and ester group (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂). Nitro groups deshield adjacent protons, causing distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 226.06 for C₇H₈N₃O₄⁺). Fragmentation patterns help identify functional groups (e.g., loss of NO₂ or COOEt) .

- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (N=O asymmetric stretch) and ~1720 cm⁻¹ (ester C=O) validate nitro and ester groups .

Q. How can common impurities in ethyl 4-nitro-1H-imidazole-5-carboxylate synthesis be identified and mitigated?

- Methodological Answer: Common impurities include unreacted starting materials (e.g., imidazole precursors) or byproducts from incomplete nitration. Techniques:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) separates impurities based on polarity .

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress. Spots are visualized under UV light or via iodine staining .

Advanced Research Questions

Q. How do substituent variations at the 4-position of the imidazole ring influence the compound’s biological or chemical reactivity?

- Methodological Answer: Substituents like nitro (electron-withdrawing) or amino (electron-donating) groups alter electronic density, affecting reactivity. For example:

- Nucleophilic Substitution : Nitro groups enhance electrophilicity at adjacent positions, facilitating reactions with amines or thiols .

- Biological Activity : Comparative studies show that nitro-substituted imidazoles exhibit higher antimicrobial activity than halogenated analogs due to improved membrane penetration .

Q. What computational strategies can predict the reactivity of ethyl 4-nitro-1H-imidazole-5-carboxylate in nucleophilic substitution reactions?

- Methodological Answer:

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to locate reactive sites (e.g., C-2 or C-4 positions). Fukui indices identify nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict reaction pathways and transition states .

Q. How can crystallographic data resolve structural ambiguities in ethyl 4-nitro-1H-imidazole-5-carboxylate derivatives?

- Methodological Answer: X-ray crystallography provides precise bond lengths and angles. For example:

- Intermolecular Interactions : Hydrogen bonding between nitro groups and adjacent ester moieties stabilizes the crystal lattice, as seen in ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate (CCDC 1538327) .

- Torsion Angles : Confirm planarity of the imidazole ring, which is critical for π-π stacking in drug-receptor interactions .

Q. What strategies address contradictions in reported biological activity data for nitroimidazole derivatives?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound purity. Recommendations:

- Standardized Assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) with positive controls (e.g., metronidazole) .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .

Notes

- Advanced questions emphasize mechanistic insights, computational modeling, and data reconciliation.

- Basic questions focus on synthesis, characterization, and impurity control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.